N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative featuring a benzothiophene moiety and a 4-fluorophenyl substituent. The cyclopropane ring is a common structural motif in medicinal chemistry due to its conformational rigidity, which can enhance binding affinity to biological targets . The 4-fluorophenyl group is frequently employed to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity, while the benzothiophene moiety may contribute to π-π stacking interactions with receptor sites .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNOS/c1-14(12-15-13-25-19-5-3-2-4-18(15)19)23-20(24)21(10-11-21)16-6-8-17(22)9-7-16/h2-9,13-14H,10-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZURRLDLYDMRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzothiophene core: This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-1-(4-fluorophenyl)ethanone, with thiophene-2-carboxylic acid under basic conditions.
Introduction of the propan-2-yl group: The benzothiophene core is then alkylated with 1-bromo-2-propanol in the presence of a base, such as potassium carbonate, to introduce the propan-2-yl group.
Cyclopropanation: The resulting intermediate is subjected to cyclopropanation using a suitable reagent, such as diazomethane, to form the cyclopropane ring.
Amidation: Finally, the carboxylic acid group is converted to the carboxamide by reaction with an amine, such as ammonia or a primary amine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to minimize by-products and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent targeting various biological pathways, including serotonin receptors and other neurotransmitter systems.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a modulator of biological functions.
Pharmacological Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors and modulates their activity, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, including antidepressant and anxiolytic activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylcyclopropane-1-carboxamide
- Structural Differences : This compound () replaces the benzothiophene-propan-2-yl chain with a 3-(imidazol-1-yl)propyl group and introduces dimethyl substituents on the cyclopropane ring.
- The imidazole group could facilitate hydrogen bonding, altering solubility and target selectivity.
- Pharmacological Implications : Imidazole-containing compounds often exhibit affinity for cytochrome P450 enzymes or histamine receptors, suggesting divergent biological targets compared to the benzothiophene derivative .
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structural Differences: The absence of a fluorophenyl group and the presence of a 4-methoxyphenoxy substituent distinguish this compound (). The diethylamide group may increase lipophilicity relative to the target compound’s propan-2-yl-benzothiophene chain.
- Synthesis : Prepared via procedure B () with a 78% yield, this highlights the efficiency of cyclopropane functionalization under mild conditions. The target compound may require similar methodologies but with adjustments for benzothiophene reactivity.
- Stereochemical Considerations : The diastereomeric ratio (dr 23:1) in underscores the importance of stereochemistry in cyclopropane derivatives, a factor that would also apply to the target compound .
Para-Fluorofentanyl Derivatives
- Structural Differences : Para-fluorofentanyl analogs () share the 4-fluorophenyl group but incorporate piperidinyl and phenylethyl moieties instead of cyclopropane-carboxamide scaffolds.
- Pharmacological Relevance: These compounds are potent µ-opioid receptor agonists, demonstrating that the 4-fluorophenyl group enhances receptor binding affinity. However, the cyclopropane-carboxamide in the target compound likely redirects activity toward non-opioid targets, such as ion channels or enzymes .
1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide
- Structural Differences: This compound () substitutes the 4-fluorophenyl group with a trichlorophenyl ring and introduces a cyano group on the cyclopropane.
Research Implications and Gaps
- The target compound’s benzothiophene moiety warrants exploration in kinase inhibition or serotonin receptor modulation, given benzothiophene’s prevalence in such contexts (e.g., raloxifene analogs).
- Comparative metabolic stability studies between dimethylcyclopropane () and the target compound’s unsubstituted cyclopropane could inform drug design.
- highlights the 4-fluorophenyl group’s versatility but emphasizes the need for target-specific optimization to avoid off-target effects (e.g., opioid activity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
